molecular formula C12H10BrNO3 B11836235 Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B11836235
M. Wt: 296.12 g/mol
InChI Key: BZLDTHPGNIDABD-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a chemical compound with the molecular formula C12H10BrNO3. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves the bromination of an isoquinoline precursor followed by esterification. One common method includes the bromination of 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, followed by the reaction with ethanol under acidic conditions to form the ethyl ester .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale bromination and esterification reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
  • Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate
  • 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids

Uniqueness

Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and carbonyl functional groups. These features contribute to its distinct reactivity and potential biological activities .

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

ethyl 7-bromo-1-oxo-2H-isoquinoline-4-carboxylate

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)10-6-14-11(15)9-5-7(13)3-4-8(9)10/h3-6H,2H2,1H3,(H,14,15)

InChI Key

BZLDTHPGNIDABD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C2=C1C=CC(=C2)Br

Origin of Product

United States

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